molecular formula C16H14N2 B11964871 3-benzyl-5-phenyl-1H-pyrazole CAS No. 25142-45-4

3-benzyl-5-phenyl-1H-pyrazole

Cat. No.: B11964871
CAS No.: 25142-45-4
M. Wt: 234.29 g/mol
InChI Key: ZLVBMDHJLBYKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl-5-phenyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The structure of this compound consists of a five-membered ring containing two adjacent nitrogen atoms, with benzyl and phenyl groups attached at the 3 and 5 positions, respectively. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-5-phenyl-1H-pyrazole typically involves the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. One common method includes the reaction of phenylhydrazine with benzylideneacetone under acidic conditions to form the pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-phenyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

3-benzyl-5-phenyl-1H-pyrazole serves as a vital intermediate in the synthesis of various pharmaceutical agents. Notably, it has been identified for its anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets for anti-inflammatory drugs.

Case Study: Analgesic Activity

A study demonstrated that certain pyrazole derivatives showed superior analgesic activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) such as celecoxib and indomethacin. The compounds displayed IC50 values indicating strong inhibition of COX enzymes, with selectivity indices suggesting potential for safer therapeutic profiles .

CompoundIC50 (COX-1)IC50 (COX-2)Selectivity Index
Compound A5.40 μM0.01 μM344.56
Compound B1.78 μM0.02 μM89.00

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals . Its efficacy in pest control and crop protection has been noted, contributing to enhanced agricultural productivity.

Example: Agrochemical Formulations

Research has shown that formulations containing this compound can effectively manage pest populations while minimizing environmental impact, thus supporting sustainable agricultural practices .

Material Science

The incorporation of this compound into polymer formulations has been studied for its ability to improve thermal stability and mechanical properties of materials. This application is particularly relevant in the development of high-performance materials used in various industrial sectors.

Data on Material Properties

Experimental data indicate that polymers modified with this compound exhibit enhanced durability under thermal stress compared to unmodified counterparts, making them suitable for demanding applications .

Biochemical Research

In biochemical studies, this compound is employed to investigate mechanisms of enzyme inhibition and receptor binding. Its role in understanding biological pathways and disease mechanisms is crucial for developing new therapeutic strategies.

Research Findings

Recent investigations have highlighted its potential as an inhibitor of histone deacetylase (HDAC) enzymes, which are implicated in various diseases including cancer and neurodegenerative disorders. Compounds derived from this pyrazole have shown significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

MechanismTarget EnzymeEffect
InhibitionHDAC6Significant reduction in TNF-α levels
BindingCOX EnzymesPotent analgesic effects

Mechanism of Action

The mechanism of action of 3-benzyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid
  • 5-Methyl-1-phenyl-1H-pyrazole-3-carboxylic acid

Uniqueness

3-Benzyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Benzyl-5-phenyl-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of oncology, anti-inflammatory responses, and metabolic regulation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.

Chemical Structure and Properties

This compound features a unique structure characterized by a pyrazole ring substituted with benzyl and phenyl groups. The molecular formula is C16H16N2C_{16}H_{16}N_2, which contributes to its pharmacological potential.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit cancer cell proliferation, specifically targeting pathways involved in tumor growth.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of various signaling pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins.

2. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been documented in various studies. It has shown significant efficacy in reducing inflammation in animal models.

StudyModelResult
Sivaramakarthikeyan et al.AA ratsInhibited hind paw swelling comparable to aspirin
Nayak et al.In vitroIC50 values superior to celecoxib for COX-2 inhibition

3. Metabolic Regulation

Recent investigations have revealed that this compound derivatives can enhance glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. A notable compound identified from this series was found to increase insulin secretion via the activation of pancreatic and duodenal homeobox 1 (PDX-1) .

Case Study 1: Anticancer Potential

A specific derivative was tested against various cancer cell lines, showing a dose-dependent inhibition of cell growth. The study concluded that the compound's structural features are critical for its anticancer activity.

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on human umbilical vein endothelial cells (HUVECs), the compound was shown to promote angiogenesis by increasing reactive oxygen species (ROS) and nitric oxide (NO) levels. This mechanism suggests potential therapeutic applications in ischemic diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to structural modifications:

Compound NameStructural FeaturesBiological Activity
1-benzyl-3-methyl-5-pyrazoloneMethyl group at position 3Anticancer properties
N-benzyl-5-phenyl-1H-pyrazoleSimilar pyrazole structure with different substitutionsProangiogenic effects
4-formyl derivativesFormyl group at position 4Enhanced reactivity in biological systems

Properties

CAS No.

25142-45-4

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

5-benzyl-3-phenyl-1H-pyrazole

InChI

InChI=1S/C16H14N2/c1-3-7-13(8-4-1)11-15-12-16(18-17-15)14-9-5-2-6-10-14/h1-10,12H,11H2,(H,17,18)

InChI Key

ZLVBMDHJLBYKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.